molecular formula C22H20N4O2 B2578852 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide CAS No. 847388-09-4

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B2578852
CAS No.: 847388-09-4
M. Wt: 372.428
InChI Key: ODKNCDGWYTYSII-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a 2-methoxyphenyl group and a 3-phenylpropanamide side chain. The imidazo[1,2-a]pyrimidine scaffold is notable for its bioisosteric properties and prevalence in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents . The methoxyphenyl and phenylpropanamide substituents may enhance pharmacokinetic properties, such as solubility and target binding, though experimental validation is pending.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-7,9-10,12-15H,8,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNCDGWYTYSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further reactions to introduce the methoxyphenyl and phenylpropanamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

The compound has been identified as a cyclooxygenase-2 (COX-2) inhibitor , which is crucial in managing inflammation and pain. The inhibition of COX-2 leads to a reduction in prostaglandin production, contributing to its anti-inflammatory and analgesic effects. This mechanism positions it as a promising candidate for therapeutic applications in conditions such as:

  • Arthritis
  • Cancer-related pain
  • Other inflammatory diseases

Studies have demonstrated that the compound effectively binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing inflammation and pain symptoms.

Synthesis and Structural Features

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide typically involves multi-step reactions using various reagents and catalysts. Key synthetic routes include:

  • Reagents : Ammonium acetate, zinc chloride
  • Catalysts : Silica sulfuric acid, Brønsted acidic ionic liquids

These methods enhance the efficiency of the synthesis process and yield compounds with high purity and biological activity.

Potential Therapeutic Applications

Due to its biological activity as a COX-2 inhibitor, this compound has potential applications in:

  • Pain management : Effective in treating chronic pain conditions.
  • Anti-inflammatory treatments : Useful in conditions such as rheumatoid arthritis and other inflammatory disorders.

Research into the compound's efficacy in various preclinical models supports its therapeutic potential in these areas.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with COX enzymes and its pharmacokinetic properties. For instance:

  • A study demonstrated that this compound exhibited significant anti-inflammatory effects in rodent models of arthritis.

These findings underscore the compound's potential as a lead candidate for further development into therapeutic agents targeting inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyrimidine Derivatives and Analogs

Compound Name Core Structure Key Substituents Reported Applications
Target Compound Imidazo[1,2-a]pyrimidine 2-methoxyphenyl, 3-phenylpropanamide Under investigation (e.g., kinase inhibition)
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophen-2-ylmethylene, phenyl Antimicrobial, quantum chemical studies
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Herbicide (ALS inhibitor)
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) Triazine Phenoxy, methylethyl, triazine Herbicide (cellulose biosynthesis inhibitor)

Key Observations:

Core Heterocycle Differences: The target compound and the Schiff base derivative share the imidazo[1,2-a]pyrimidine core, which is associated with electronic delocalization and strong binding to biological targets . In contrast, flumetsulam and triaziflam utilize triazolo-pyrimidine and triazine cores, respectively, which are more common in agrochemicals due to their herbicidal mechanisms .

Flumetsulam’s sulfonamide group confers acidity and hydrogen-bonding capacity, critical for herbicidal activity via acetolactate synthase (ALS) inhibition .

Pharmacological and Chemical Properties

  • Electronic Properties : Quantum chemical studies on imidazo[1,2-a]pyrimidine derivatives reveal high electron density at the pyrimidine N-atoms, facilitating interactions with biological targets like ATP-binding pockets . The methoxy group in the target compound may further modulate electron distribution, enhancing selectivity.
  • Bioactivity : While the Schiff base derivative exhibits antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli), the target compound’s propanamide side chain could shift activity toward kinase inhibition, as seen in similar amide-containing analogs .
  • Agrochemical vs. Pharmaceutical Focus: Flumetsulam and triaziflam highlight the divergence between agrochemical and pharmaceutical design. Their triazine/triazolo cores and non-polar substituents optimize herbicidal efficacy, whereas the target compound’s polar amide group aligns with drug-likeness criteria .

Research Findings and Limitations

  • Evidence Gaps : Direct comparative data on the target compound’s biological activity are absent in the provided evidence. Current insights rely on structural analogs and theoretical studies .
  • Further studies are needed to validate the target compound’s hypothesized kinase inhibition or antimicrobial properties.

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyrimidine moiety and a methoxy-substituted phenyl group. The molecular formula is C18H18N4O2C_{18}H_{18}N_{4}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups contributes to its biological properties, particularly its selectivity for COX-2 inhibition.

This compound exerts its biological effects primarily through the inhibition of the COX-2 enzyme. This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By binding to the active site of COX-2, this compound effectively reduces prostaglandin production, leading to anti-inflammatory and analgesic effects.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits potent COX-2 inhibitory activity. For instance, studies have shown that the compound can significantly inhibit the enzyme's activity in cell-free assays, suggesting its potential use in treating inflammatory conditions .

In Vivo Studies

In vivo studies further support the anti-inflammatory properties of this compound. Animal models have indicated that treatment with this compound results in reduced inflammation markers and pain relief comparable to established COX-2 inhibitors like celecoxib .

Comparative Analysis with Similar Compounds

To better understand the efficacy and selectivity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2
Imidazo[1,2-a]pyridine derivativesHeterocyclic structureAnticancer activity

This compound stands out due to its specific substitution pattern that enhances selectivity and potency as a COX-2 inhibitor compared to other similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Effects : A study conducted on rats demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response similar to that observed with traditional NSAIDs.
    • Reference :
  • Cancer Therapeutics : Preliminary investigations suggest that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving COX inhibition and modulation of apoptotic pathways.
    • Reference :

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